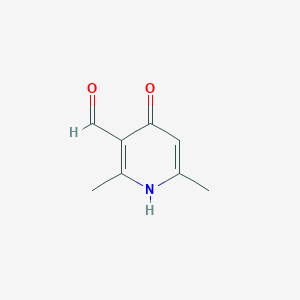
2,6-dimethyl-3-formyl-4(1H)-pyridone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-3-formyl-4(1H)-pyridone is a chemical compound that has garnered significant interest in the field of scientific research due to its unique properties and potential applications. This compound is also known as DMFP and is a heterocyclic compound that contains a pyridone ring. DMFP has been found to exhibit a range of biochemical and physiological effects, making it an important compound in the field of pharmacology.
作用机制
The mechanism of action of DMFP is not well understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. DMFP has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are involved in the inflammatory response. DMFP has also been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
DMFP has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). DMFP has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, DMFP has been found to induce apoptosis in cancer cells and inhibit their growth.
实验室实验的优点和局限性
One of the advantages of DMFP is that it exhibits a range of biochemical and physiological effects, making it a versatile compound for use in lab experiments. However, one limitation of DMFP is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on DMFP. One area of interest is the development of DMFP-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of DMFP's mechanism of action, which could lead to a better understanding of its potential therapeutic applications. Additionally, further research is needed to determine the safety and efficacy of DMFP in humans.
科学研究应用
DMFP has been extensively studied in the field of pharmacology due to its potential applications as a therapeutic agent. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. DMFP has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
属性
CAS 编号 |
138642-53-2 |
|---|---|
产品名称 |
2,6-dimethyl-3-formyl-4(1H)-pyridone |
分子式 |
C8H9NO2 |
分子量 |
151.16 g/mol |
IUPAC 名称 |
2,6-dimethyl-4-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-5-3-8(11)7(4-10)6(2)9-5/h3-4H,1-2H3,(H,9,11) |
InChI 键 |
YWLRBACIWDHQJU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=C(N1)C)C=O |
规范 SMILES |
CC1=CC(=O)C(=C(N1)C)C=O |
同义词 |
3-Pyridinecarboxaldehyde, 1,4-dihydro-2,6-dimethyl-4-oxo- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

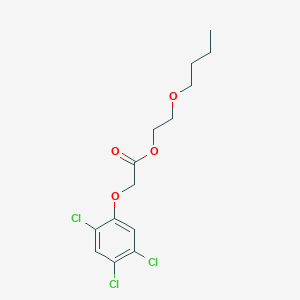

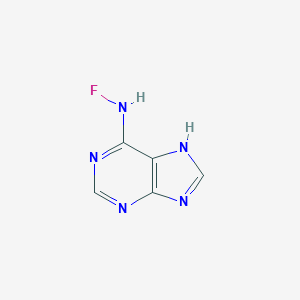
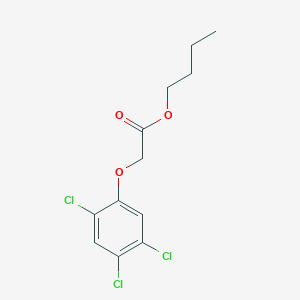
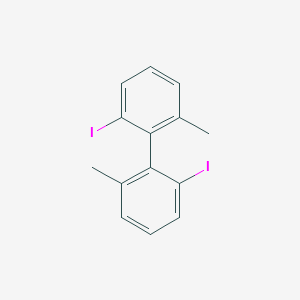

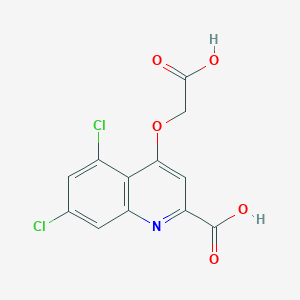
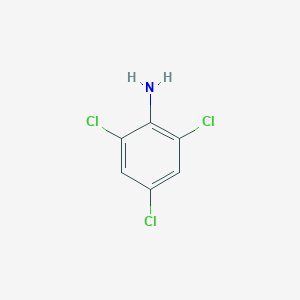
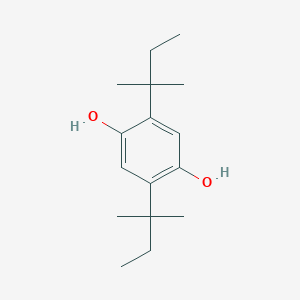

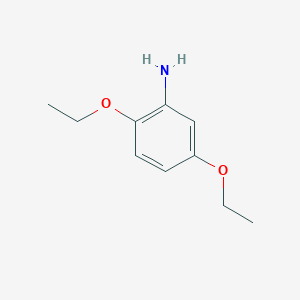
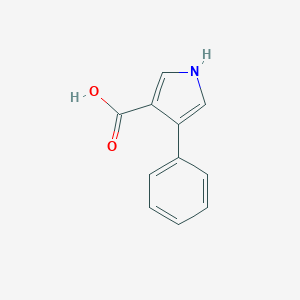

![2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B165589.png)